Propan-2-yl 4-cyano-5-{[(4-ethoxyphenyl)carbonyl]amino}-3-methylthiophene-2-carboxylate
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Overview
Description
Isopropyl 4-cyano-5-[(4-ethoxybenzoyl)amino]-3-methyl-2-thiophenecarboxylate is a complex organic compound with a molecular formula of C19H20N2O4S and a molecular weight of 372.44 g/mol . This compound is characterized by its unique structure, which includes a thiophene ring, a cyano group, and an ethoxybenzoyl group. It is primarily used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isopropyl 4-cyano-5-[(4-ethoxybenzoyl)amino]-3-methyl-2-thiophenecarboxylate typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Isopropyl 4-cyano-5-[(4-ethoxybenzoyl)amino]-3-methyl-2-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while substitution reactions may need specific solvents and temperatures .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation reactions may yield carboxylic acids or ketones, while substitution reactions may produce various substituted thiophene derivatives .
Scientific Research Applications
Isopropyl 4-cyano-5-[(4-ethoxybenzoyl)amino]-3-methyl-2-thiophenecarboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development and therapeutic applications.
Industry: It is used in the production of various materials and chemicals, including polymers and dyes.
Mechanism of Action
The mechanism of action of isopropyl 4-cyano-5-[(4-ethoxybenzoyl)amino]-3-methyl-2-thiophenecarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to isopropyl 4-cyano-5-[(4-ethoxybenzoyl)amino]-3-methyl-2-thiophenecarboxylate include:
N-cyanoacetamides: These compounds have a cyano group and an amide group, similar to the cyano and ethoxybenzoyl groups in the target compound.
Thiophene derivatives: These compounds contain a thiophene ring, similar to the thiophene ring in the target compound.
Uniqueness
What sets isopropyl 4-cyano-5-[(4-ethoxybenzoyl)amino]-3-methyl-2-thiophenecarboxylate apart from similar compounds is its unique combination of functional groups, which confer distinctive chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C19H20N2O4S |
---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
propan-2-yl 4-cyano-5-[(4-ethoxybenzoyl)amino]-3-methylthiophene-2-carboxylate |
InChI |
InChI=1S/C19H20N2O4S/c1-5-24-14-8-6-13(7-9-14)17(22)21-18-15(10-20)12(4)16(26-18)19(23)25-11(2)3/h6-9,11H,5H2,1-4H3,(H,21,22) |
InChI Key |
AIOOUWQPSOLOEC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=C(C(=C(S2)C(=O)OC(C)C)C)C#N |
Origin of Product |
United States |
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